2-羧基吡啶-4-硼酸

描述

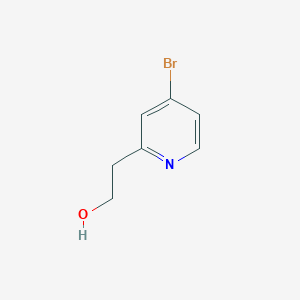

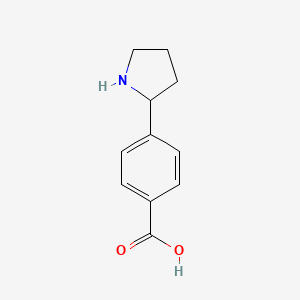

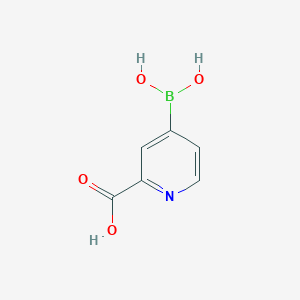

2-Carboxypyridine-4-boronic acid is an organic compound with the chemical formula C6H6BNO4 . It has a molecular weight of 166.93 .

Synthesis Analysis

The primary method for the synthesis of boronic acids, including 2-Carboxypyridine-4-boronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester .Molecular Structure Analysis

The linear formula of 2-Carboxypyridine-4-boronic acid is C6H6BNO4 .Chemical Reactions Analysis

Boronic acid, including 2-Carboxypyridine-4-boronic acid, mediated cis-diol conjugation is one of the best-studied reactions . It has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Physical And Chemical Properties Analysis

2-Carboxypyridine-4-boronic acid has a molecular weight of 166.93 . The exact mass is 167.039 . The density is predicted to be 1.50±0.1 g/cm3 .科学研究应用

2-Carboxypyridine-4-boronic acid is a biochemical used in proteomics research . Its molecular formula is C6H6BNO4 and its molecular weight is 166.93 .

Boronic acids, including 2-Carboxypyridine-4-boronic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Boronic acids also have key interactions with diols, which allows their utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

-

Suzuki-Miyaura Coupling Reaction

- Application: One of the most notable applications of pyridine-4-boronic acid is in the Suzuki-Miyaura coupling reaction, where it is used as a reagent in palladium-catalyzed reactions . This reaction is widely used in synthetic organic chemistry for the synthesis of various organic compounds, particularly those used in drug discovery and pharmaceutical research .

- Method: The Suzuki-Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

- Results: The success of the Suzuki-Miyaura coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

-

Heterocyclic Compound Synthesis

- Application: Pyridine-4-boronic acid is also a promising candidate as a building block for constructing heterocyclic compounds with superior biological activities . As a N-containing building block, it has been used in the preparation of HIV-1 protease inhibitors and potential cancer therapeutics such as PDK1 and protein kinase CK2 inhibitors .

- Method: The method involves using pyridine-4-boronic acid as a building block in the synthesis of heterocyclic compounds .

- Results: The results include the creation of potential therapeutics for diseases such as HIV and cancer .

-

pH-Responsive Linker

- Application: Pyridine-4-boronic acid can function as a pH-responsive linker . This property allows it to manipulate the assembly and disassembly of crystals under acidic conditions .

- Method: The acidity of the B-H bond and the basicity of the pyridine nitrogen allow it to function as a pH-responsive linker .

- Results: This opens up new opportunities for the development of novel materials and processes .

-

Catalyst for Amide Synthesis

- Application: Pyridine-4-boronic acid is a highly effective catalyst for amide synthesis reactions . In the presence of carboxylic acids and amines, it promotes dehydrative condensation to generate amides .

- Method: The method involves using pyridine-4-boronic acid as a catalyst in the synthesis of amides .

- Results: This serves as a key intermediate in the production of peptides and proteins .

-

Protective Groups in Carbohydrate Chemistry

- Application: Boronic esters, including 2-Carboxypyridine-4-boronic acid, can be used as protective groups in carbohydrate chemistry . They can be employed for selective installation of acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups to glycoside substrates .

- Method: The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step .

- Results: The relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .

-

Protodeboronation of Pinacol Boronic Esters

- Application: Pinacol boronic esters, including 2-Carboxypyridine-4-boronic acid, can undergo catalytic protodeboronation . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

- Method: The method involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

- Results: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

安全和危害

属性

IUPAC Name |

4-boronopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-6(10)5-3-4(7(11)12)1-2-8-5/h1-3,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKBLCPJNBCIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634896 | |

| Record name | 4-Boronopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboxypyridine-4-boronic acid | |

CAS RN |

1072946-59-8 | |

| Record name | 4-Boronopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。